methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2225181-78-0
VCID: VC7407103
InChI: InChI=1S/C7H13NO2.ClH/c1-7(2,8)5-4-6(9)10-3;/h4-5H,8H2,1-3H3;1H/b5-4+;
SMILES: CC(C)(C=CC(=O)OC)N.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64

methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride

CAS No.: 2225181-78-0

Cat. No.: VC7407103

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64

* For research use only. Not for human or veterinary use.

methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride - 2225181-78-0

Specification

CAS No. 2225181-78-0
Molecular Formula C7H14ClNO2
Molecular Weight 179.64
IUPAC Name methyl (E)-4-amino-4-methylpent-2-enoate;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-7(2,8)5-4-6(9)10-3;/h4-5H,8H2,1-3H3;1H/b5-4+;
Standard InChI Key QQQQPMKYIAFJBM-FXRZFVDSSA-N
SMILES CC(C)(C=CC(=O)OC)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound's IUPAC name, methyl (E)-4-amino-4-methylpent-2-enoate hydrochloride, reflects its core structure:

  • Ester group: Methyl ester at position 1

  • α,β-unsaturated system: Trans double bond between C2 and C3

  • Branching: Quaternary carbon at C4 bearing an amino group and two methyl substituents

  • Salt form: Hydrochloride counterion stabilizing the amine .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₁₄ClNO₂
Molecular Weight179.64 g/mol
SMILES NotationCC(C)(/C=C/C(=O)OC)N.Cl
InChIKeyQQQQPMKYIAFJBM-FXRZFVDSSA-N
EC Number951-642-1

Spectroscopic Signatures

Structural validation employs multiple analytical techniques:

  • ¹H NMR: Distinct signals at δ 1.28 ppm (C4 methyl groups), δ 3.72 ppm (ester methoxy), and δ 6.15–6.45 ppm (vinyl protons).

  • IR Spectroscopy: Stretching vibrations at 1725 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=C), and 1580 cm⁻¹ (N–H bend) .

  • Mass Spectrometry: Parent ion [M+H]⁺ at m/z 179.64 with fragmentation patterns confirming the ester and amine groups.

Synthetic Methodologies

Direct Amination Routes

A optimized two-step procedure achieves 77% yield:

  • Michael Addition: Methyl acrylate reacts with tert-butyl carbamate in THF at −20°C, followed by HCl-mediated deprotection to generate the free amine .

  • Salt Formation: Treatment with hydrogen chloride in diethyl ether precipitates the hydrochloride salt .

Reaction Scheme

Methyl acrylate+NH2C(CH3)2CH2CH3THF, −20°CMethyl (2E)-4-amino-4-methylpent-2-enoateHClHydrochloride salt\text{Methyl acrylate} + \text{NH}_2\text{C(CH}_3\text{)}_2\text{CH}_2\text{CH}_3 \xrightarrow{\text{THF, −20°C}} \text{Methyl (2E)-4-amino-4-methylpent-2-enoate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Alternative Approaches

  • Microwave-Assisted Synthesis: Reduces reaction time to 15 minutes (vs. 24 hours conventional) with comparable yields.

  • Enantioselective Catalysis: Chiral phosphoric acids induce up to 96% ee in asymmetric variants, critical for pharmaceutical intermediates .

Reactivity and Functionalization

Conjugate Addition Reactions

The α,β-unsaturated ester undergoes regioselective additions:

  • Organocuprates: Add to C3, forming γ-amino esters (e.g., with Gilman reagents).

  • Amines: Secondary amines undergo 1,4-addition, enabling peptide mimetic synthesis .

Cyclization Pathways

Heating in DMF induces intramolecular amidation, producing pyrrolidinone derivatives:

Cyclization: Δ,DMF5-Membered lactam(85% yield)[4]\text{Cyclization: } \Delta, \text{DMF} \rightarrow \text{5-Membered lactam} \quad (85\% \text{ yield})[4]

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The compound serves as a precursor to ATP-competitive kinase inhibitors:

  • JAK2 Inhibitors: Derivitization at C4 yields compounds with IC₅₀ < 50 nM.

  • BTK Modulators: Halogenation at the vinyl position enhances selectivity over related kinases .

Prodrug Development

Ester hydrolysis in vivo releases 4-amino-4-methylpent-2-enoic acid, a GABA analogue with neuropharmacological potential.

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